7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole
CAS No.: 1186422-15-0
Cat. No.: VC2874514
Molecular Formula: C14H19BN2O3
Molecular Weight: 274.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1186422-15-0 |
---|---|
Molecular Formula | C14H19BN2O3 |
Molecular Weight | 274.13 g/mol |
IUPAC Name | 7-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
Standard InChI | InChI=1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)10-6-7-11(18-5)12-9(10)8-16-17-12/h6-8H,1-5H3,(H,16,17) |
Standard InChI Key | ZZIBGCFXRVADHU-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C=NNC3=C(C=C2)OC |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C=NNC3=C(C=C2)OC |
Introduction
Structural Characteristics
Molecular Structure and Properties
7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole features a distinctive molecular architecture with several key structural components:
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A 1H-indazole core skeleton
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A methoxy (-OCH3) substituent at the 7-position
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A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (BPin) at the 4-position
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A free NH at the 1-position (1H-indazole)
Based on structural analogies with related compounds, the following molecular properties can be estimated:
Structural Comparisons with Related Compounds
The target compound differs from documented analogs primarily in substitution pattern. For comparison:
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7-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has a methyl group at position 7 and BPin at position 5
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4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has the BPin group at position 4 but lacks the 7-methoxy substituent
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1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has a methyl at position 1 and BPin at position 6
These structural variations significantly influence physical properties, reactivity patterns, and potential applications.
Synthesis Methodologies
Iridium-Catalyzed Borylation
Based on the synthesis of 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole described in the literature, a potential synthetic route could involve:
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Starting with 7-methoxy-1H-indazole
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Employing [Ir(OMe)COD]₂ as catalyst
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Using bis(pinacolato)diboron (B₂Pin₂) as the borylation agent
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Conducting the reaction in tert-butyl methyl ether (TBME) under nitrogen atmosphere
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Optimizing reaction temperature to favor borylation at the 4-position
The general procedure would likely follow this approach:
"7-methoxy-1H-indazole would be combined with B₂Pin₂, 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy) and [Ir(OMe)COD]₂ in TBME and heated at reflux under N₂. After workup and purification, the desired 7-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole could be isolated."
Alternative Synthetic Approaches
Other potential routes might include:
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Direct functionalization of 4-bromo-7-methoxy-1H-indazole via metal-halogen exchange followed by borylation
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Selective borylation of 7-methoxy-1H-indazole guided by electronic effects
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Late-stage methoxylation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Each approach would present unique challenges regarding regioselectivity and functional group compatibility.
Spectroscopic Properties
Predicted Spectral Characteristics
Based on structurally related compounds, the target molecule would likely exhibit the following spectroscopic features:
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum would likely show distinctive signals:
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A singlet (3H) for the methoxy group at approximately 3.8-4.0 ppm
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A complex pattern of aromatic protons in the 7.0-8.0 ppm region
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A singlet (1H) for the NH proton at approximately 10-12 ppm
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A singlet (12H) for the four methyl groups of the BPin moiety at approximately 1.3-1.4 ppm
This spectral pattern would be comparable to other borylated indazoles, such as 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole, which shows methyl signals at 4.11 ppm and BPin methyl signals at 1.34 ppm .
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would likely feature:
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A signal for the methoxy carbon at approximately 55-60 ppm
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Signals for the BPin methyl carbons at approximately 25 ppm
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Signals for the BPin quaternary carbons at approximately 83-84 ppm
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Complex aromatic carbon signals between 110-150 ppm
Chemical Reactivity and Applications
Cross-Coupling Capabilities
The most significant application of 7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole would be as a building block in Suzuki-Miyaura cross-coupling reactions. This reactivity has been well-documented for analogous compounds, as illustrated in the synthesis of 3-aryl-1H-indazoles .
A potential cross-coupling reaction might proceed as follows:
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Reaction with aryl halides in the presence of a palladium catalyst (e.g., XPHOS-Pd-G2)
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Use of an appropriate base (e.g., tripotassium phosphate)
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Conducting the reaction in a biphasic solvent system (e.g., TBME/water)
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Formation of a new C-C bond at the borylated position
Utility as a Synthetic Intermediate
Beyond direct cross-coupling applications, this compound could serve various roles in complex molecule synthesis:
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As a precursor to diverse 4-substituted-7-methoxy-indazoles
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As a platform for further functionalization of the indazole core
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For conversion to the corresponding boronic acid for applications requiring higher reactivity
Physical Properties and Stability
Predicted Physical Characteristics
Based on related borylated indazoles, the following physical properties can be estimated:
Chemical Stability Considerations
The compound would likely exhibit:
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Sensitivity to acidic conditions due to potential cleavage of the BPin group
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Stability in anhydrous organic solvents under inert atmosphere
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Gradual hydrolysis upon prolonged exposure to moisture
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Protection requirements for long-term storage (inert atmosphere, low temperature)
Spectroscopic Identification Methods
Mass Spectrometry
The compound would likely exhibit characteristic fragmentation patterns in mass spectrometry:
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Molecular ion peak at m/z 274 [M+H]⁺
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Loss of the pinacol group (m/z minus 100)
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Fragmentation of the indazole core
Infrared Spectroscopy
Expected IR absorptions would include:
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N-H stretching around 3300-3400 cm⁻¹
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O-CH₃ stretching approximately 2800-2900 cm⁻¹
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B-O stretching approximately 1350-1380 cm⁻¹
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C=N stretching approximately 1600-1650 cm⁻¹
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